molecular formula C18H17IN2O3 B5431074 N-[(E)-3-(2-hydroxyethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-iodobenzamide

N-[(E)-3-(2-hydroxyethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-iodobenzamide

Cat. No.: B5431074
M. Wt: 436.2 g/mol
InChI Key: UELZDACHSBAIST-FOWTUZBSSA-N
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Description

N-[(E)-3-(2-hydroxyethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-iodobenzamide is a complex organic compound with the molecular formula C18H18IN2O3 This compound is characterized by the presence of an iodobenzamide group, a hydroxyethylamino group, and a phenylprop-1-en-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-3-(2-hydroxyethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-iodobenzamide typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized for maximum yield and efficiency, and the purification process is streamlined to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-3-(2-hydroxyethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-iodobenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The iodobenzamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium at room temperature.

    Reduction: NaBH4 in methanol at 0°C.

    Substitution: Ammonia (NH3) in ethanol at reflux temperature.

Major Products Formed

Scientific Research Applications

N-[(E)-3-(2-hydroxyethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-iodobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(E)-3-(2-hydroxyethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-iodobenzamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and signaling pathways, leading to alterations in cellular functions. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyethyl)ethylenediamine: A related compound with similar functional groups but different structural arrangement.

    3-(2-hydroxyethylamino)-1-propanol: Another compound with a hydroxyethylamino group but lacking the iodobenzamide moiety.

Uniqueness

N-[(E)-3-(2-hydroxyethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-iodobenzamide is unique due to the presence of the iodobenzamide group, which imparts distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable subject of study in scientific research .

Properties

IUPAC Name

N-[(E)-3-(2-hydroxyethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17IN2O3/c19-15-8-6-14(7-9-15)17(23)21-16(18(24)20-10-11-22)12-13-4-2-1-3-5-13/h1-9,12,22H,10-11H2,(H,20,24)(H,21,23)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELZDACHSBAIST-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)NCCO)NC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C(=O)NCCO)/NC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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